molecular formula C8H6BrN5 B2550661 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2503202-59-1

7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2550661
CAS No.: 2503202-59-1
M. Wt: 252.075
InChI Key: SKBYBKDGCJVOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C8H6BrN5 and its molecular weight is 252.075. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including those related to 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, have been synthesized through various methods for potential antibacterial applications. One study describes a novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their significant antibacterial activity. This process involves a one-pot, three-component reaction, highlighting the compound's utility as a precursor in generating biologically active molecules (Rostamizadeh et al., 2013).

Antimicrobial Activity

Further extending the compound's utility, another study synthesizes new pyrazole and antibacterial pyrazolopyrimidine derivatives, exploring the reactivity of 5-aminopyrazole-4-carbonitriles towards various reagents. The synthesized compounds exhibited significant antibacterial activity, underscoring the potential of this compound derivatives in developing new antimicrobial agents (Rahmouni et al., 2014).

Potential Anticonvulsant Agents

The application of microwave-assisted synthesis methods for producing triazolopyrimidine derivatives from pyrimidine-5-carbonitrile precursors has also been explored. One study particularly identifies a derivative as a promising anticonvulsant agent, showcasing the versatility of the chemical framework for generating compounds with potential therapeutic applications (Divate & Dhongade-Desai, 2014).

Chemical Synthesis Advancements

Advancements in chemical synthesis techniques have also been reported, such as the development of new strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives. These methodologies offer improvements in the direct functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, facilitating the synthesis of compounds with diverse biological activities (Catalano et al., 2015).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These statements indicate various hazards associated with the compound such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

7-amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN5/c1-4-6(9)7(11)14-8(13-4)5(2-10)3-12-14/h3H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBYBKDGCJVOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1Br)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.